molecular formula C23H20ClN3O6S B11638030 Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11638030
M. Wt: 501.9 g/mol
InChI Key: LXVLTNGFWCCZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable dicarbonyl compound.

    Introduction of Substituents: The 3-chloro-4-methylphenyl and 4-nitrobenzamido groups are introduced through nucleophilic substitution reactions.

    Esterification: The carboxylate group is esterified using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its application.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-CHLORO-4-(4-NITROPYRROLIDIN-3-YL)PYRROLE-3-CARBOXYLATE
  • ETHYL 6-METHOXY-3-METHYLINDOLE-2-CARBOXYLATE

Uniqueness

ETHYL 5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiophene core, combined with the chloro, methyl, and nitro substituents, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H20ClN3O6S

Molecular Weight

501.9 g/mol

IUPAC Name

ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C23H20ClN3O6S/c1-4-33-23(30)18-13(3)19(21(29)25-15-8-5-12(2)17(24)11-15)34-22(18)26-20(28)14-6-9-16(10-7-14)27(31)32/h5-11H,4H2,1-3H3,(H,25,29)(H,26,28)

InChI Key

LXVLTNGFWCCZEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=C(C=C2)C)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.